Elevated Lipophilicity (XLogP3-AA) Distinguishes N,2,5-Trimethyl Analog from 7-Amino Des-Methyl Comparator
The target compound N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits a computed XLogP3-AA of 3.1, compared to an XLogP3-AA of 2.4 for the direct des-methyl analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CID 1079884) [1]. This represents a ΔLogP of +0.7 log units, indicating significantly higher lipophilicity for the N-methylated compound. The increased lipophilicity results from the replacement of the primary amine (–NH2) hydrogen bond donor with a tertiary N-methyl group (–NHCH3), which also reduces the compound's hydrogen bond donor count by one [1]. Higher lipophilicity generally correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (des-methyl analog): XLogP3-AA = 2.4 |
| Quantified Difference | ΔLogP = +0.7 (29% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); identical computational method applied to both compounds |
Why This Matters
A ΔLogP of +0.7 indicates a meaningful difference in membrane partitioning behavior, making the N-methyl analog more suitable for cell-based assays requiring efficient passive diffusion while potentially compromising aqueous solubility.
- [1] PubChem. (2026). N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CID 8073436); 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine (CID 1079884). National Library of Medicine. View Source
